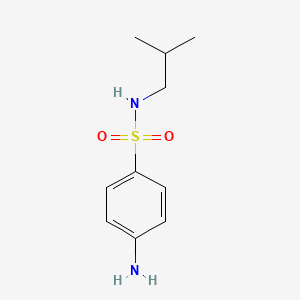

4-amino-N-isobutylbenzenesulfonamide

Descripción general

Descripción

4-amino-N-isobutylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family . It has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 .

Molecular Structure Analysis

The molecular structure of 4-amino-N-isobutylbenzenesulfonamide consists of a benzene ring substituted with an amino group and a sulfonamide group . The sulfonamide group is further substituted with an isobutyl group .Physical And Chemical Properties Analysis

4-amino-N-isobutylbenzenesulfonamide has a molecular weight of 228.31 . Other physical and chemical properties specific to this compound are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Application in Medicine

Summary of the Application

4-amino-N-isobutylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are an important class of synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Methods of Application or Experimental Procedures

Sulfonamides are typically administered orally, but can also be given intravenously, topically or by injection . The specific method of administration depends on the condition being treated.

Results or Outcomes

Sulfonamides have been effective in treating a variety of infections. However, they can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

Application in Veterinary Medicine

Summary of the Application

4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in veterinary medicine . For instance, Sulfamethazine (SMZ), a commonly used sulfonamide drug, acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Methods of Application or Experimental Procedures

In veterinary medicine, sulfonamides are typically administered orally to the livestock. The specific dosage and method of administration depend on the type of infection being treated .

Results or Outcomes

Sulfonamides have been effective in treating a variety of infections in livestock. However, they can cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Application in Proteomics Research

Summary of the Application

4-amino-N-isobutylbenzenesulfonamide is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein interactions and functions .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research would depend on the particular experiment being conducted. This could involve using the compound in protein assays or other biochemical experiments .

Results or Outcomes

The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in proteomics research would vary depending on the specific research goals. It could potentially lead to new insights into protein function and interactions .

Application in Antibacterial Research

Summary of the Application

4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in antibacterial research . Sulfonamides are known for their antibacterial properties and are used to study the mechanisms of bacterial resistance and the development of new antibacterial drugs .

Methods of Application or Experimental Procedures

In antibacterial research, sulfonamides are typically used in in vitro experiments to study their effects on bacterial growth and survival . The specific experimental procedures would depend on the particular research goals.

Results or Outcomes

The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in antibacterial research could potentially lead to new insights into bacterial resistance mechanisms and the development of new antibacterial drugs .

Application in Environmental Toxicity Studies

Summary of the Application

4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in environmental toxicity studies . Sulfonamides are not readily biodegradable and have potential to cause various unfavorable environmental effects .

Methods of Application or Experimental Procedures

In environmental toxicity studies, sulfonamides are typically introduced into various environmental systems (such as soil or water) to study their effects on the ecosystem .

Results or Outcomes

The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in environmental toxicity studies could potentially lead to new insights into the environmental impacts of sulfonamides .

Propiedades

IUPAC Name |

4-amino-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKGSVHQDFFSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256154 | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-N-isobutylbenzenesulfonamide | |

CAS RN |

53668-36-3 | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53668-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)